molecular formula C9H12N2O3 B13300522 5-(Cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13300522
M. Wt: 196.20 g/mol
InChI Key: LERRHWKEYZHKCR-UHFFFAOYSA-N
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Description

5-(Cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1340140-20-6) is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry. This compound features the 1,2,4-oxadiazole heterocycle, a privileged structure in drug discovery known for its wide range of biological activities. The 1,2,4-oxadiazole scaffold is present in compounds with documented anti-inflammatory, antitumor, antifungal, and antimicrobial properties, making it a valuable template for developing new therapeutic agents . The core value of this specific molecule lies in its molecular structure, which combines the metabolically stable 1,2,4-oxadiazole ring with a carboxylic acid functional group and a cyclopentylmethyl substituent. The carboxylic acid allows for further synthetic modification, such as amide coupling or salt formation, to create a diverse array of derivatives for structure-activity relationship (SAR) studies . The cyclopentylmethyl group contributes specific steric and lipophilic characteristics that can be critical for optimizing a compound's binding affinity to biological targets and its pharmacokinetic profile. Researchers can leverage this building block in projects aimed at hit-to-lead optimization and the synthesis of novel bioactive molecules for screening against various disease targets. Product Specifications: • CAS Number: 1340140-20-6 • Molecular Formula: C9H12N2O3 • Molecular Weight: 196.20 g/mol • SMILES: O=C(C1=NOC(CC2CCCC2)=N1)O This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

5-(cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c12-9(13)8-10-7(14-11-8)5-6-3-1-2-4-6/h6H,1-5H2,(H,12,13)

InChI Key

LERRHWKEYZHKCR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Classical Amidoxime-Acyl Chloride Method

  • Starting materials: Amidoximes derived from cyclopentylmethyl precursors and acyl chlorides corresponding to carboxylic acid moieties.
  • Reaction conditions: Typically performed in the presence of catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine to improve yields.
  • Outcome: Formation of 1,2,4-oxadiazole ring with substitution at the 3- and 5-positions.
  • Limitations: Moderate yields, harsh reaction conditions, and purification challenges.

Amidoxime with Activated Esters or Anhydrides

  • Activated esters: Methyl or ethyl esters of carboxylic acids activated by coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), CDI (carbonyldiimidazole), TBTU, or T3P.
  • Anhydrides: Carboxylic acid anhydrides can also be used as acylating agents.
  • Advantages: Improved yields and milder conditions compared to acyl chlorides.
  • Reaction medium: Often carried out in organic solvents, sometimes solvent-free with catalysts such as NH4F/Al2O3 under microwave irradiation for shorter reaction times.

One-Pot Synthesis in Superbase Medium

  • Method: Amidoximes react with methyl or ethyl esters of carboxylic acids in the presence of a superbase such as sodium hydroxide in dimethyl sulfoxide (DMSO).
  • Reaction time: Moderate to long (4–24 hours).
  • Yields: Range from poor to excellent (11–90%).
  • Notes: Sensitive to the presence of functional groups like –OH or –NH2, which can limit product formation.

Vilsmeier Reagent Activation

  • Procedure: Carboxylic acids are activated by Vilsmeier reagent, then reacted with amidoximes.
  • Yields: Good to excellent (61–93%).
  • Benefits: One-pot synthesis with simple purification and readily available starting materials.

1,3-Dipolar Cycloaddition Method

  • Reagents: Nitrile oxides and nitriles.
  • Catalysts: Platinum(IV) complexes have been used to facilitate the reaction under mild conditions.
  • Challenges: Poor solubility of starting materials, low yields, and expensive catalysts.
  • Outcome: Formation of 1,2,4-oxadiazoles, but this method is less favored due to these limitations.

Recent Advances and Alternative Methods

Tandem Reactions with Nitroalkenes and Arenes

  • Catalyst: Trifluoromethanesulfonic acid (TfOH).
  • Features: Short reaction time (~10 min), excellent yields (~90%).
  • Limitations: Requires acid-resistant starting materials.

Photoredox Catalysis

  • Method: Visible light irradiation of disubstituted-2H-azirines with nitrosoarenes in the presence of organic dye photoredox catalysts.
  • Yields: Moderate (35–50%).
  • Advantages: Green chemistry approach.

Specific Preparation of this compound

Although direct literature on this exact compound is limited, the synthesis can be extrapolated from known methods for similar 1,2,4-oxadiazole derivatives:

  • Step 1: Synthesis of amidoxime intermediate from cyclopentylmethyl nitrile or related precursor.
  • Step 2: Cyclization of the amidoxime with an activated carboxylic acid derivative (e.g., methyl ester of 3-carboxylic acid) under conditions such as coupling reagent activation or Vilsmeier reagent.
  • Step 3: Hydrolysis or purification to obtain the carboxylic acid functionality at the 3-position.

Data Table Summarizing Key Synthetic Methods for 1,2,4-Oxadiazoles Relevant to the Target Compound

Entry Method Description Starting Materials Catalyst/Reagent Conditions Yield Range (%) Notes
1 Amidoxime + Acyl Chloride Amidoxime, Acyl chloride TBAF, Pyridine Organic solvent, reflux 40–70 Moderate yields, purification challenges
2 Amidoxime + Activated Ester (EDC, DCC, CDI) Amidoxime, Methyl/Ethyl ester EDC, DCC, CDI, TBTU, T3P Room temp to reflux 50–90 Improved yields, milder conditions
3 One-pot Amidoxime + Ester in NaOH/DMSO Amidoxime, Ester NaOH/DMSO (superbase) Room temp, 4–24 h 11–90 Simple purification, sensitive to –OH, –NH2
4 Amidoxime + Carboxylic Acid (Vilsmeier reagent) Amidoxime, Carboxylic acid Vilsmeier reagent Room temp, one-pot 61–93 Good yields, simple work-up
5 1,3-Dipolar Cycloaddition (Nitrile oxide + Nitrile) Nitrile oxide, Nitrile Pt(IV) catalyst Mild conditions Low to moderate Expensive catalyst, solubility issues
6 Tandem Nitroalkenes + Arenes Nitroalkenes, Arenes TfOH 10 min, room temp ~90 Requires acid-resistant substrates
7 Photoredox Catalysis 2H-Azirines, Nitrosoarenes Organic dye photoredox catalyst Visible light irradiation 35–50 Green method, moderate yields

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The oxadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups into the oxadiazole ring.

Scientific Research Applications

Unfortunately, the search results provided do not contain comprehensive data tables and well-documented case studies specifically focusing on the applications of "5-(Cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid." However, the search results do provide some relevant information regarding the properties, synthesis, and applications of related oxadiazoles, which can help infer the potential applications of the specified compound.

Basic Information

  • Molecular Formula: C9H12N2O3
  • CAS Number: 1340140-20-6

General Applications

1,2,4-oxadiazoles have a broad spectrum of applications, including uses as:

  • Antitumor agents
  • Antifungal agents
  • HIV integrase inhibitors
  • Antituberculostatic agents
  • Antikinetoplastid agents
  • Tyrosine kinase inhibitors
  • Inhibitors of bacterial and human DNA topoisomerases
  • Inhibitors of human neutrophil elastase
  • Anti-diabetic agents
  • Anti-inflammatory agents
  • Anti-cancer agents
  • Larvicidal and fungicide agents
  • Insecticides

Specific Examples and Activities

  • Antibacterial Activity: Some oxadiazoles have demonstrated antibacterial activity against Gram-positive (Staphylococcus aureus and Bacillus cereus) and Gram-negative (Escherichia coli and Klebsiella pneumonia) bacteria .
  • hCA Inhibition: Certain 1,2,4-oxadiazole derivatives have shown the ability to selectively inhibit human Carbonic Anhydrases (hCA) at nanomolar, sub-nanomolar, and even picomolar concentrations .
  • Anticancer Activity: Specific nortopsentin derivatives displayed high biological activity against MCF-7 cancer cell lines .
  • SARS-CoV-2 PLpro Inhibition: A series of 1,2,4-oxadiazole derivatives were designed and synthesized as potential inhibitors of SARS-CoV-2 PLpro .

Potential Applications of this compound

Based on the documented applications of related oxadiazoles, this compound may have potential applications in several fields:

  • Pharmaceutical Research: As a building block for synthesizing novel therapeutic agents targeting various diseases, including cancer, bacterial infections, and viral infections.
  • Agrochemicals: As a potential insecticide or fungicide .
  • Enzyme Inhibition: As an inhibitor of specific enzymes, such as carbonic anhydrases or proteases .

Mechanism of Action

The mechanism of action of 5-(Cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,2,4-oxadiazole-3-carboxylic acid scaffold is versatile, with biological activity heavily influenced by substituents at the 5-position. Below is a comparative analysis:

Aliphatic Substituents
  • 5-(tert-Butyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 748743-73-9): Substituent: tert-Butyl (C4H9). Synthesis: Prepared via ester hydrolysis (e.g., ethyl ester derivatives hydrolyzed with KOH) .
  • 5-(Cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid (Hypothetical):

    • Substituent : Cyclopentylmethyl (C6H11).
    • Expected Properties : Higher molecular weight and steric bulk than tert-butyl, likely reducing aqueous solubility but enhancing lipid bilayer interaction.
Aromatic Substituents
  • 5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1260774-15-9):

    • Substituent : 4-Chlorophenyl.
    • Molecular Weight : ~252.66 g/mol (ethyl ester precursor) .
    • Activity : Aromatic substituents often enhance target binding via π-π stacking but may reduce solubility.
  • 5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid: Substituent: 4-Methoxyphenyl.
  • 5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid: Substituent: 3-Cyanophenyl. Activity: Polar cyano group may enhance solubility and introduce dipole interactions .
Heteroaromatic Substituents
  • 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid :

    • Substituent : Fluoropyridinyl.
    • Properties : Fluorine atom improves metabolic stability; pyridine ring enables hydrogen bonding .
  • 5-(3-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1538115-47-7):

    • Substituent : Methoxythiophene.
    • Molecular Weight : 226.21 g/mol.
    • Properties : Thiophene introduces sulfur-based interactions, while methoxy enhances solubility .

Physicochemical and Structural Properties

Compound Substituent Molecular Weight (g/mol) Key Properties
5-(Cyclopentylmethyl)-oxadiazole-3-COOH Cyclopentylmethyl ~225.25 (estimated) High lipophilicity, low solubility
5-(tert-Butyl)-oxadiazole-3-COOH tert-Butyl ~183.18 Moderate lipophilicity
5-(4-Chlorophenyl)-oxadiazole-3-COOH 4-Chlorophenyl ~238.63 Aromatic π interactions, moderate solubility
5-(3-Cyanophenyl)-oxadiazole-3-COOH 3-Cyanophenyl ~219.18 Enhanced dipole interactions
  • Crystallography :
    • Isoxazole analogs (e.g., 5-Methyl-1,2-oxazole-3-carboxylic acid) form dimers via O–H⋯O hydrogen bonds and π–π stacking (centroid distance: 3.234 Å) .

Biological Activity

5-(Cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features an oxadiazole ring, which is known for its diverse pharmacological properties. The following sections detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The molecular formula of this compound is C9H12N2O3C_9H_{12}N_2O_3 with a molecular weight of approximately 196.2 g/mol. The structure includes a carboxylic acid group at the 3-position and a cyclopentylmethyl substituent at the 5-position of the oxadiazole ring. This unique configuration contributes to its biological activity by enhancing lipophilicity and cellular uptake.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Anticancer Activity : Research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells, often inducing apoptosis in a dose-dependent manner .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes related to cancer proliferation. Molecular docking studies suggest effective binding to proteins involved in survival pathways of cancer cells.

Biological Activity Data

The following table summarizes the biological activities observed in various studies involving this compound and related compounds:

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-70.65Induces apoptosis
This compoundMEL-82.41Induces apoptosis
Related oxadiazole derivativeCEM-13<0.1Cytotoxicity against leukemia
Related oxadiazole derivativeU-937<0.05Cytotoxicity against leukemia

Case Studies

Several studies have highlighted the potential of oxadiazole derivatives as therapeutic agents:

  • Anticancer Properties : In a study published in MDPI, derivatives of 1,2,4-oxadiazoles exhibited cytotoxic effects against MCF-7 and MEL-8 cell lines with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .
  • Enzyme Interaction Studies : A review on oxadiazoles indicated that several derivatives showed selective inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Some compounds demonstrated nanomolar affinity towards these enzymes .
  • Antimicrobial Activity : Other derivatives have shown promising results against pathogenic bacteria and fungi, suggesting a broader spectrum of biological activity beyond anticancer effects .

Q & A

Q. What are the established synthetic routes for 5-(Cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid?

The synthesis typically involves cyclization reactions using amidoxime precursors and cyclopentylmethyl-substituted carboxylic acid derivatives. For example, multi-step protocols may include:

  • Step 1: Formation of an amidoxime intermediate via hydroxylamine treatment of a nitrile precursor.
  • Step 2: Cyclization with cyclopentylmethyl-activated carboxylic acids (e.g., using EDCI/HOBt coupling) under acidic or thermal conditions. Critical parameters include pH control (~4–6) and temperature (60–80°C) to avoid side reactions like hydrolysis of the oxadiazole ring .

Q. How is the compound structurally characterized to confirm its identity?

Key techniques include:

  • X-ray crystallography: Resolves bond lengths (e.g., C–N: ~1.32 Å) and angles (e.g., N–O–C: ~120°) in the oxadiazole ring .
  • NMR spectroscopy: Distinct signals for the cyclopentylmethyl group (e.g., δ 1.5–2.0 ppm for methylene protons) and carboxylic acid (δ ~12 ppm, broad).
  • Mass spectrometry: High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 225.0874) .

Q. What preliminary biological activities have been reported for this compound?

Early studies on structurally related oxadiazoles (e.g., sodium 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate) suggest potential enzyme inhibitory activity (e.g., COX-2, kinases) via interactions with catalytic residues. Assays such as enzymatic inhibition (IC₅₀) and cell viability (MTT) are used to evaluate efficacy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

  • Substituent modification: Replacing the cyclopentylmethyl group with bulkier alkyl chains (e.g., cyclohexyl) or electron-withdrawing groups (e.g., fluorine) to enhance target binding.
  • Scaffold hybridization: Merging the oxadiazole core with pharmacophores like indole or isoxazole (e.g., as in 5-cyclopentylisoxazole-3-carboxylic acid) to improve selectivity .
  • Prodrug design: Esterifying the carboxylic acid to enhance bioavailability, followed by in vivo hydrolysis to the active form .

Q. How can contradictory data on biological activity be resolved?

Discrepancies often arise from:

  • Assay variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
  • Solubility issues: Use of DMSO (>0.1% v/v) may artifactually inhibit activity. Mitigation strategies include orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and standardized protocols (e.g., fixed incubation times) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking: Tools like AutoDock Vina model binding poses with proteins (e.g., COX-2), identifying key interactions (e.g., hydrogen bonds with Arg120).
  • MD simulations: GROMACS or AMBER assess binding stability (RMSD <2.0 Å over 100 ns) and conformational dynamics .

Q. How can reaction conditions be optimized for scalable synthesis?

  • Catalyst screening: Transition metals (e.g., CuI) improve cyclization efficiency.
  • Solvent selection: Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates.
  • Workflow automation: Microfluidic reactors enable precise control of temperature (±1°C) and mixing, reducing byproducts .

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